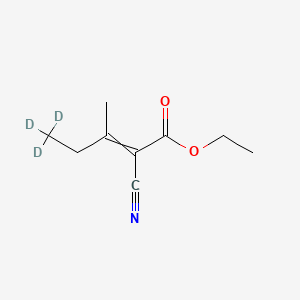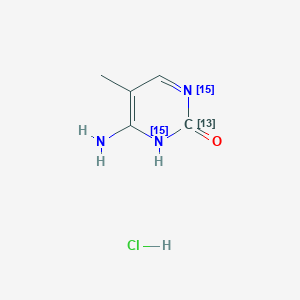
(E/Z)-2-Cyano-3-methyl-2-pentensäureethylester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is a deuterated analog of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester. This compound is characterized by the presence of a cyano group, a methyl group, and an ethyl ester group, making it a versatile intermediate in organic synthesis. The deuterium labeling (d3) is often used in scientific research to study reaction mechanisms and metabolic pathways due to its stability and traceability.
Wissenschaftliche Forschungsanwendungen
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms.
Biology: The deuterium labeling allows for tracing metabolic pathways and studying enzyme-catalyzed reactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-pentenoic acid and ethyl alcohol.
Deuterium Labeling: The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium.
Esterification: The carboxylic acid group of 3-methyl-2-pentenoic acid is esterified with ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for deuterium exchange and esterification can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides using reagents like alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding acids or ketones.
Reduction: Amines.
Substitution: Different esters or amides.
Wirkmechanismus
The mechanism of action of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 involves its interaction with various molecular targets and pathways:
Molecular Targets: The cyano group can interact with nucleophiles, while the ester group can undergo hydrolysis.
Pathways Involved: The compound can participate in nucleophilic addition and substitution reactions, as well as oxidation and reduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E/Z)-2-Propyl-2-pentenoic Acid Methyl Ester-d3: Similar structure but with a propyl group instead of a cyano group.
Sinapic Acid Ethyl Ester-d3: Contains a sinapic acid moiety instead of a cyano group.
Uniqueness
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is unique due to its cyano group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The deuterium labeling further enhances its utility in research applications by providing stability and traceability.
Eigenschaften
IUPAC Name |
ethyl 2-cyano-5,5,5-trideuterio-3-methylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPLDHMXQALQAT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=C(C#N)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)







